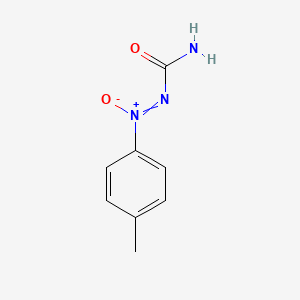
1-(Carbamoyl-NNO-azoxy)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carbamoyl-NNO-azoxy)-4-methylbenzene is a chemical compound characterized by the presence of a carbamoyl group, an azoxy group, and a methyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Carbamoyl-NNO-azoxy)-4-methylbenzene typically involves the reaction of 4-methylbenzene with nitrosyl chloride, followed by the introduction of a carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(Carbamoyl-NNO-azoxy)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azoxy group to an amino group.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Carbamoyl-NNO-azoxy)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 1-(Carbamoyl-NNO-azoxy)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The azoxy group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
1-(Carbamoyl-NNO-azoxy)-4-methylbenzene can be compared with other similar compounds, such as:
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene: Differing by the presence of a chlorine atom instead of a methyl group.
1-(Carbamoyl-NNO-azoxy)-4-ethylbenzene: Differing by the presence of an ethyl group instead of a methyl group.
Propiedades
Número CAS |
141912-43-8 |
|---|---|
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
carbamoylimino-(4-methylphenyl)-oxidoazanium |
InChI |
InChI=1S/C8H9N3O2/c1-6-2-4-7(5-3-6)11(13)10-8(9)12/h2-5H,1H3,(H2,9,12) |
Clave InChI |
QFRPMLIPOXNMJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[N+](=NC(=O)N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)
![2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B12527835.png)
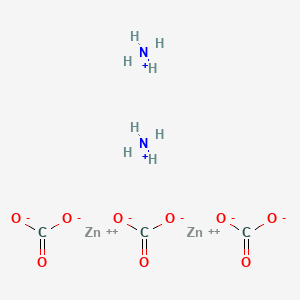
![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
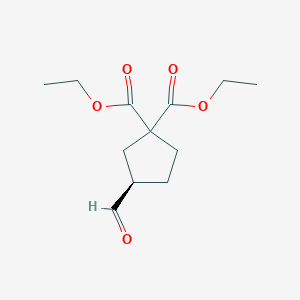

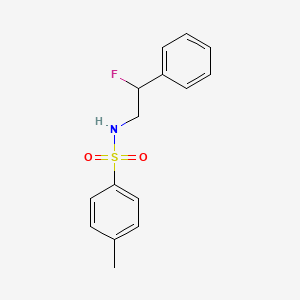
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
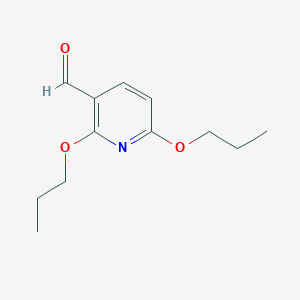
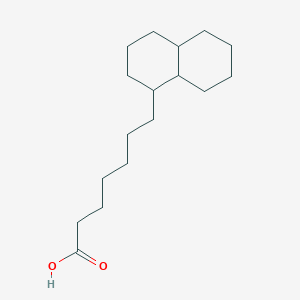
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
